N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of benzamide derivatives, demonstrating their potential in creating novel compounds with significant biological activities. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone was explored for their anti-inflammatory and analgesic properties, highlighting the versatility of benzamide derivatives in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the synthesis of gefitinib from 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile showcases the chemical manipulations possible with benzamide derivatives, contributing to the production of targeted cancer therapies (Jin, Chen, Zou, Shi, & Ren, 2005).
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal potential of benzamide derivatives. For instance, the antifungal effects of some 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound were examined, revealing their potential as antifungal agents against types like Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017). This suggests that benzamide derivatives could be developed into useful antifungal agents, addressing the need for new antimicrobials.
Pharmacological Evaluation
Benzamide derivatives have been extensively evaluated for their pharmacological properties, including their potential as antipsychotic agents. The synthesis and antidopaminergic properties of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds were studied, indicating the atypical and highly potent nature of these compounds in potentially treating psychosis with a lower risk of extrapyramidal side effects (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Anticancer Activity
Research into benzamide derivatives has also extended into the realm of cancer therapy. The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor demonstrates the potential of benzamide derivatives in cancer treatment. This compound selectively inhibits histone deacetylases, key enzymes in cancer cell proliferation, highlighting its promise as an anticancer drug (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, & Delorme, 2008).
Future Directions
Properties
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-methoxyphenyl)carbamimidoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-12-15(2)23-20(22-14)26-21(24-17-10-7-11-18(13-17)28-3)25-19(27)16-8-5-4-6-9-16/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDUNLYSVNUPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)OC)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC(=CC=C2)OC)\NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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